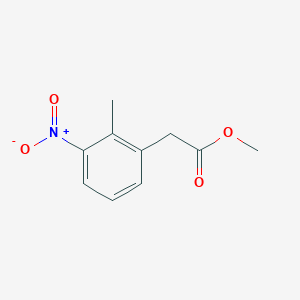
2-(2-メチル-3-ニトロフェニル)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-methyl-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phenyl acetate, characterized by the presence of a nitro group and a methyl group on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
Methyl 2-(2-methyl-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Safety and Hazards
Sigma-Aldrich provides this product to researchers and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability or fitness for a particular purpose . It’s important to handle it with care and use appropriate safety measures.
Relevant Papers Sigma-Aldrich mentions that there are related peer-reviewed papers for "Methyl 2-(2-methyl-3-nitrophenyl)acetate" . You may want to look into these for more detailed and specific information.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methyl-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the nitration of methyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Another method involves the esterification of 2-(2-methyl-3-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to achieve high yields of the ester product.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(2-methyl-3-nitrophenyl)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.
化学反応の分析
Types of Reactions
Methyl 2-(2-methyl-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride), concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, aqueous hydrochloric acid for acidic hydrolysis.
Major Products Formed
Reduction: 2-(2-methyl-3-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-(2-methyl-3-nitrophenyl)acetic acid and methanol.
作用機序
The mechanism of action of methyl 2-(2-methyl-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic or toxic effects.
類似化合物との比較
Methyl 2-(2-methyl-3-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-nitrophenyl)acetate: Lacks the methyl group on the aromatic ring, leading to different reactivity and biological activity.
Methyl 2-(2-methyl-4-nitrophenyl)acetate: The position of the nitro group is different, which can influence the compound’s chemical properties and applications.
Methyl 2-(2-methyl-3-aminophenyl)acetate:
The uniqueness of methyl 2-(2-methyl-3-nitrophenyl)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
methyl 2-(2-methyl-3-nitrophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-8(6-10(12)15-2)4-3-5-9(7)11(13)14/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZMTTYVURPQBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)

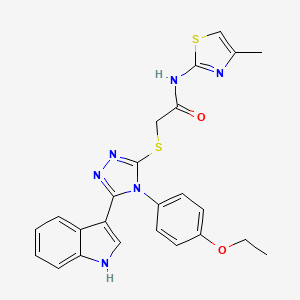
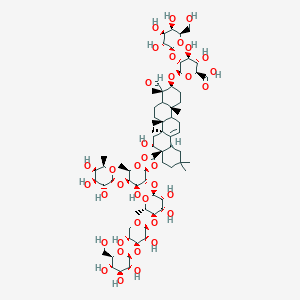
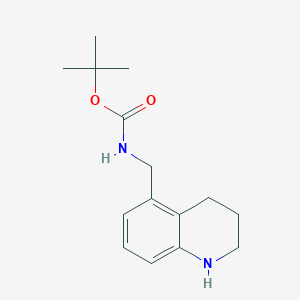
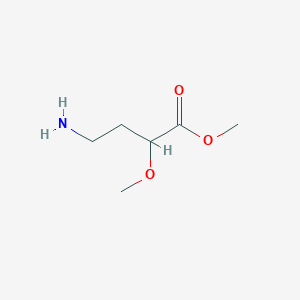
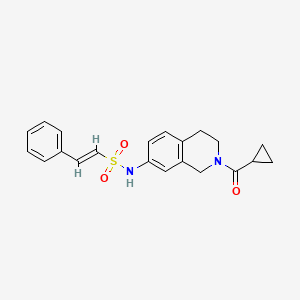

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)
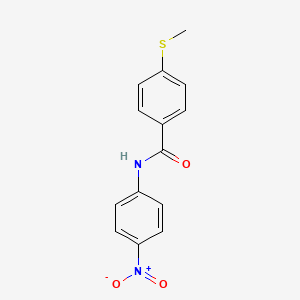
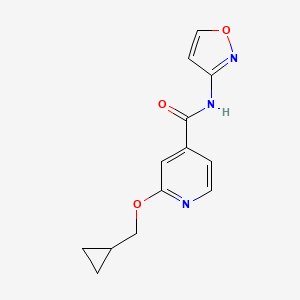

![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
